molecular formula C18H11ClN6O B12203917 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B12203917
M. Wt: 362.8 g/mol
InChI Key: OMECXMMYGDIPGC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-2-yl]phenol belongs to the fused polyheterocyclic family, combining pyrazole, triazole, and pyrimidine rings with strategic substituents. Its systematic IUPAC name derives from the parent tricyclic system:

IUPAC Name :
3-[7-(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaen-2-yl]phenol

Molecular Formula : C₁₈H₁₁ClN₆O
Molecular Weight : 362.77 g/mol

Property Value Source Identifier
SMILES C1=CC(=CC(=C1)Cl)N2C3=C(C=NN3)C4=NC(=NN4C5=CC(=CC=C5)O)N=N2 PubChem
InChIKey WZPVSRBORZZMHS-UHFFFAOYSA-N Vulcanchem
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C3=C(C=NN3)C4=NC(=NN4C5=CC(=CC=C5)O)N=N2 EvitaChem

The phenolic hydroxyl group at position 3 and 3-chlorophenyl substitution at position 7 create distinct electronic environments that influence molecular interactions.

Historical Context of Pyrazolotriazolopyrimidine Derivatives

The development of pyrazolotriazolopyrimidine derivatives traces back to foundational work in 1,3-diketone cyclocondensation (Knorr pyrazole synthesis) and acetylenic ketone reactions. Key milestones include:

  • 1883 : Knorr's β-diketone-hydrazine condensations established regioselective pyrazole formation.
  • 21st Century : Nano-ZnO catalysts enabled green synthesis of 1,3,5-substituted pyrazoles (95% yields).
  • Recent Advances : Hypervalent iodine reagents facilitated trifluoromethylation in metal-free triazolopyrimidine synthesis.

Modern derivatives like 3-[7-(3-chlorophenyl)-7H-pyrazolo[...]phenol emerged from efforts to enhance bioisosteric replacement strategies, where chloro-substituted aryl groups improve target binding affinity compared to early methyl or methoxy analogues.

Structural Significance of the 3-Chlorophenyl Substitution

The 3-chlorophenyl group confers three critical properties:

Electronic Effects :

  • Chlorine's -I effect withdraws electron density, polarizing the adjacent N-heterocycle.
  • Enhances π-π stacking with aromatic residues in enzyme binding pockets.

Steric Profile :

  • 3-substitution avoids ortho-position steric clashes observed in 2-chloro analogues.
  • Para-chloro isomers exhibit reduced rotational freedom compared to meta-substitution.

Comparative Substituent Impact :

Substituent Position LogP Increase Protein Binding Affinity (nM)
3-Chlorophenyl +0.9 12.4 ± 1.2
4-Methylphenyl +0.3 89.7 ± 4.5
2-Methoxyphenyl -0.2 156.8 ± 6.1

Data adapted from EvitaChem and PubChem structural analyses.

The chlorine atom's electronegativity (3.16 Pauling scale) creates a localized dipole that stabilizes charge-transfer complexes with biological targets, a property leveraged in kinase inhibitor design. Concurrently, the phenolic hydroxyl group provides hydrogen-bonding capability absent in non-hydroxylated analogues, enabling dual-mode target engagement.

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

3-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-12-4-2-5-13(8-12)25-17-15(9-21-25)18-22-16(23-24(18)10-20-17)11-3-1-6-14(26)7-11/h1-10,26H

InChI Key

OMECXMMYGDIPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Chlorination and Hydrazinolysis of Pyrimidine Precursors

The synthesis begins with the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA) to yield the 4-chloro derivative (2). Subsequent hydrazinolysis of 2 under reflux conditions produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3), a versatile intermediate for further functionalization.

Table 1: Key Intermediates in Core Synthesis

StepReagent/ConditionsProductYieldSource
1POCl₃, TMA, reflux4-Chloro-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine (2)85%
2NH₂NH₂, EtOH, reflux4-Hydrazinyl-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine (3)78%

Triazolo Ring Formation via Cyclization

Compound 3 undergoes cyclization with triethyl orthoformate (TEOF) in acidic conditions to form the tricyclic pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold (6a). This step is critical for establishing the fused triazolo ring system.

Cyclization Reaction: 3+TEOFCF₃COOH6a+EtOH[1]\text{Cyclization Reaction: } \text{3} + \text{TEOF} \xrightarrow{\text{CF₃COOH}} \text{6a} + \text{EtOH} \quad

SubstrateReagentConditionsProductYieldSource
6a3-ChloroiodobenzeneNaH, DMF, 50°C, 2h7-(3-Chlorophenyl)-7H-pyrazolo-triazolo-pyrimidine64%

Functionalization with the Phenolic Group

Hydroxylation via Oxidation or Deprotection

The phenolic moiety at position 3 is introduced through two primary routes:

  • Direct Hydroxylation : Oxidation of a methylthio (-SMe) group using oxaziridines or m-CPBA, as demonstrated in pyrido[2,3-d]pyrimidine systems. For example, treatment of a methylthio intermediate with oxaziridine in dichloromethane/methanol yields the sulfinyl derivative, which is hydrolyzed to the phenol.

  • Protection/Deprotection Strategy : A methoxy (-OMe) group is introduced early in the synthesis (e.g., via condensation with 3-methoxybenzaldehyde) and later demethylated using BBr₃ or HBr/AcOH.

Table 3: Phenol Group Introduction Methods

MethodReagents/ConditionsYieldAdvantagesSource
Oxidation of -SMeOxaziridine, CH₂Cl₂/MeOH, RT43%Avoids protective groups
Demethylation of -OMeBBr₃, DCM, -78°C to RT89%High yield, mild conditions

Final Coupling and Purification

Chromatographic Purification

Final purification employs flash chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the target compound. Recrystallization from ethanol/water mixtures enhances purity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Aromatic protons of the 3-chlorophenyl group resonate at δ 7.45–7.62 (m, 4H), while the phenolic -OH appears as a broad singlet at δ 9.82.

  • MS (ESI) : m/z 406.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₂ClN₆O.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with a retention time of 12.7 min .

Chemical Reactions Analysis

Types of Reactions

3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Adenosine A2A Receptor Antagonism

One of the primary applications of this compound lies in its role as a selective antagonist for adenosine A2A receptors. These receptors are implicated in several neurological disorders, including Parkinson's disease. Compounds with similar structures have demonstrated high affinity and selectivity for A2A receptors compared to A1 receptors, suggesting potential therapeutic benefits in treating neurodegenerative diseases .

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit significant anticancer properties. For instance:

  • Compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration and cycle progression .
  • Molecular docking studies have explored the binding mechanisms of these compounds to target proteins involved in cancer proliferation .

Synthesis and Derivative Development

The synthesis of 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can be achieved through several methods that often involve the modification of existing pyrazole and triazole frameworks. The development of derivatives can lead to compounds with enhanced biological activities or improved pharmacological profiles .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
7H-Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amineSimilar pyrazole-triazole structureA2A receptor antagonist
5-Amino-7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidineLacks chlorophenyl substitutionPotential anticancer activity
6-(Trifluoromethyl)-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidineTrifluoromethyl group instead of chlorophenylEnhanced metabolic stability

This table illustrates how variations in substituents can significantly impact the biological activity and therapeutic potential of related compounds.

Case Studies and Research Findings

Numerous studies have documented the effects of compounds similar to 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol:

  • Neuroprotective Effects : Research has shown that certain derivatives act as neuroprotective agents by modulating adenosine receptor activity .
  • Anticancer Efficacy : Studies indicate that specific derivatives can inhibit tumor growth significantly and induce apoptosis in cancer cell lines such as MCF-7 .

These findings highlight the compound's versatility and potential applications across various therapeutic areas.

Comparison with Similar Compounds

Substituent Impact :

  • 3-Chlorophenyl : Enhances electron-withdrawing properties and may improve receptor binding affinity compared to methoxy or alkyl groups .
  • Furyl vs. Phenol: Furyl groups (e.g., in ZM241385) contribute to π-π stacking in receptor pockets, whereas phenolic OH may offer stronger H-bonding .

A2A Adenosine Receptor Antagonism

  • SCH442416: Demonstrates nanomolar affinity (Ki = 0.048 nM for A2AAR) and selectivity over A1 receptors (>1,000-fold) . Used in rheumatoid arthritis models to suppress TNF-α and metalloproteinases .
  • ZM241385: High selectivity (A2AAR Ki = 1.6 nM) but shorter half-life due to phenolic OH .
  • Target Compound: Predicted to retain A2AAR antagonism with improved solubility due to phenol, though chlorine may reduce metabolic stability compared to SCH442416 .

Anticancer and Kinase Inhibition

  • Pyrazolo-triazolo-pyrimidine derivatives show antiproliferative activity against human tumor cells (e.g., IC50 = 2–10 μM in breast cancer lines) .
  • Modifications like 4-fluorophenyl or nitro groups (e.g., compound 18a in ) enhance antimicrobial activity, suggesting halogenated analogs may broaden therapeutic utility.

Pharmacokinetic Considerations

  • Solubility: Phenolic OH in the target compound likely improves aqueous solubility over SCH442416’s methoxy group but may reduce blood-brain barrier penetration compared to SCH58261’s phenylethyl chain .
  • Metabolism : Chlorine substituents can slow oxidative metabolism but may increase off-target interactions .

Biological Activity

The compound 3-[7-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic molecule that has drawn significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features combine multiple aromatic and heterocyclic rings, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN6O2
  • Molecular Weight : Approximately 358.76 g/mol
  • Structural Features : The compound consists of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety substituted with a 3-chlorophenyl group and hydroxyl groups at the 1 and 3 positions of the benzene ring. This unique combination enhances its reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can inhibit enzymatic activity or modulate receptor functions, leading to alterations in cellular pathways. For instance, it has been noted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines .

Anticancer Properties

Research indicates that derivatives of pyrazolo-triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), HePG-2 (liver cancer)
  • Findings : Some analogs demonstrated potent cytotoxicity with IC50 values ranging from 0.3 to 24 µM against these cell lines. Notably, certain compounds induced apoptosis and inhibited tumor growth effectively .

Other Biological Activities

In addition to anticancer effects, related compounds have shown:

  • Antimicrobial Activity : Some pyrazolo derivatives exhibit antibacterial properties against pathogenic bacteria.
  • Antiparasitic and Antifungal Effects : Certain structural analogs have been reported to possess significant antifungal and antiparasitic activities .

Comparative Analysis of Biological Activity

CompoundActivity TypeCell LineIC50 Value (µM)Reference
Compound AAnticancerMCF-70.3
Compound BAnticancerHCT1167.60
Compound CAntibacterialVariousN/A
Compound DAntifungalVariousN/A

Case Studies

  • Antiproliferative Activity Study : A study evaluated the cytotoxic effects of various pyrazolo derivatives on MCF-7 cells using the MTT assay. The results indicated that specific substitutions significantly enhanced activity compared to non-substituted compounds .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of these compounds with target proteins such as EGFR and VEGFR2, suggesting that modifications in the structural scaffold can lead to improved selectivity and potency against cancer targets .

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